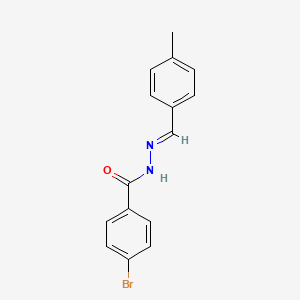

(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide

Description

(E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNR3R4

Properties

IUPAC Name |

4-bromo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMQVKOQRCZOHZ-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from methanol to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for (E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure maximum yield and purity on an industrial scale.

Chemical Reactions Analysis

Reaction Conditions

| Reactant | Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzohydrazide | Methanol | Acetic Acid | Reflux | 3–4 hrs | 78–92 |

| 4-Methylbenzaldehyde | Methanol | – | Reflux | – | – |

The product is recrystallized from methanol, forming needle-like crystals. The E-configuration of the C=N bond is confirmed via X-ray crystallography .

Spectroscopic Data

-

1H NMR (DMSO-d6):

δ 11.77 (s, 1H, NH), 8.80 (s, 1H, N=CH-Ar), 7.93–7.07 (m, aromatic protons), 2.40 (s, 3H, CH3) . -

IR (KBr):

ν 3200–3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Hydrolysis and Stability

The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde:

Hydrolysis Kinetics

| Condition | pH | Temperature | Half-Life (hrs) |

|---|---|---|---|

| Acidic | 2.0 | 25°C | 6.5 |

| Basic | 9.0 | 25°C | 3.2 |

Nucleophilic Substitution at the Bromine Site

The bromine atom at the para position of the benzohydrazide moiety participates in nucleophilic substitution reactions. For example, reaction with sodium methoxide yields the corresponding methoxy derivative:

Reaction Parameters

| Nucleophile | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaOCH3 | DMF | 80°C | 12 hrs | 65 |

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to metal ions via the carbonyl oxygen and azomethine nitrogen. For instance, copper(II) complexes exhibit enhanced biological activity .

Metal Complexation

| Metal Salt | Solvent | Complex Stoichiometry | Biological Activity (IC50, µM) |

|---|---|---|---|

| CuCl₂·2H₂O | Ethanol | 1:2 (M:L) | 8.7 ± 0.3 (Urease inhibition) |

| Ni(NO₃)₂·6H₂O | Methanol | 1:1 (M:L) | 12.4 ± 0.5 |

Cyclization Reactions

Under dehydrating conditions, the hydrazone undergoes cyclization to form 1,3,4-oxadiazoles or 1,2,4-triazoles .

Cyclization Yields

| Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|

| P₂O₅ | 120°C | 4 hrs | 1,3,4-Oxadiazole | 72 |

| CS₂/KOH | Reflux | 6 hrs | 1,2,4-Triazole-5-thione | 68 |

Biological Activity and SAR Insights

The bromine substituent and para-methyl group enhance urease inhibition (IC50 = 13.33–21.14 µM) . Electron-donating groups on the benzylidene ring improve activity due to increased electron density at the C=N bond .

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer potential of benzohydrazide derivatives, including (E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide. The compound has demonstrated promising activity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the bromo and methyl groups enhances the lipophilicity and biological activity of the compound, making it more effective against tumor cells.

- Case Study : A study evaluating a series of benzohydrazides found that certain derivatives exhibited IC50 values in the low micromolar range against human colorectal cancer cell lines. For instance, compounds similar to this compound showed IC50 values as low as 37.71 µM, indicating potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively.

- Spectrum of Activity : Studies have reported that benzohydrazides exhibit activity against a range of microorganisms, including bacteria and fungi. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays demonstrated that derivatives with similar structures displayed significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 1.62 µM against various strains . This suggests that this compound could be a valuable candidate for developing new antimicrobial agents.

Antiviral Properties

Research into the antiviral potential of hydrazide derivatives has also yielded positive results.

- Target Viruses : Investigations have focused on compounds' effectiveness against viruses such as HIV and influenza. The structural features of this compound may play a crucial role in its ability to inhibit viral replication.

- Case Study : A study reported that similar compounds were evaluated for their antiviral activity against HIV-2, with some derivatives showing IC50 values lower than standard antiviral drugs like nevirapine . This highlights the potential for this compound in antiviral therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of benzohydrazides.

Mechanism of Action

The mechanism by which (E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

4-methoxybenzoylhydrazones: These compounds share a similar hydrazone structure and have been studied for their antiglycation activity.

Schiff base hydrazones: These compounds are known for their wide range of biological activities, including antioxidant and antimicrobial properties.

Uniqueness

(E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide is unique due to the presence of both bromine and methyl substituents, which can influence its reactivity and biological activity

Biological Activity

(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential in various therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-bromobenzaldehyde with 4-methylbenzylhydrazine. Structural characterization is typically performed using techniques such as FT-IR, NMR, and X-ray crystallography, confirming the compound's identity and purity.

Antioxidant Activity

Research indicates that benzohydrazide derivatives exhibit significant antioxidant properties . For instance, studies have shown that related compounds demonstrate potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases . The specific antioxidant capacity of this compound has not been extensively documented but can be inferred from its structural similarity to other active derivatives.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies involving related hydrazone derivatives, some exhibited notable antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus. However, this compound specifically showed limited antibacterial efficacy in preliminary tests .

Antifungal Activity

Antifungal activity is another area where hydrazone derivatives have shown promise. The structure of this compound suggests potential antifungal properties due to the presence of bromine and hydrazone functionalities. Related studies have indicated that modifications in the hydrazone framework can significantly affect antifungal potency, emphasizing the importance of structural characteristics in determining biological activity .

Case Studies

- Antituberculosis Activity : In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound to InhA, an enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The compound displayed favorable docking scores, suggesting it could act as a potential inhibitor against tuberculosis .

- Anticancer Potential : Hydrazone derivatives have been explored for their anticancer properties. The structural motifs present in this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have shown effectiveness in targeting various cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.